molecular formula C12H13N3 B14869835 (6-Benzylpyrimidin-4-yl)methanamine

(6-Benzylpyrimidin-4-yl)methanamine

Cat. No.: B14869835
M. Wt: 199.25 g/mol
InChI Key: NTHJGPBZXJQRRO-UHFFFAOYSA-N
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Description

(6-Benzylpyrimidin-4-yl)methanamine (CAS 1781897-64-0) is a high-value chemical scaffold with significant relevance in medicinal chemistry and drug discovery. This compound features a pyrimidine core substituted with a benzyl group at the 6-position and an aminomethyl group at the 4-position, yielding the molecular formula C12H13N3 and a molecular weight of 199.25 . This amine serves as a critical precursor in the synthesis of biologically active molecules. Its structure is a key component in advanced research, particularly in the development of potent inhibitors of the USP1/UAF1 deubiquitinase complex . The USP1/UAF1 complex is a promising anticancer target that regulates DNA damage response pathways; its inhibition leads to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and sensitizes cancer cells, such as non-small cell lung cancer, to DNA-damaging agents . The N-benzyl-2-phenylpyrimidin-4-amine pharmacophore, which incorporates this scaffold, has been optimized to yield compounds with nanomolar inhibitory potency in biochemical and cellular assays . Beyond oncology, the pyrimidin-4-yl)methanamine structure is a versatile building block explored in other therapeutic areas, including the development of antitubercular agents . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

(6-benzylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C12H13N3/c13-8-12-7-11(14-9-15-12)6-10-4-2-1-3-5-10/h1-5,7,9H,6,8,13H2

InChI Key

NTHJGPBZXJQRRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Benzylpyrimidin-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Amination: The methanamine group can be introduced via reductive amination of the corresponding aldehyde or ketone precursor using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Benzylpyrimidin-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring or benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

(6-Benzylpyrimidin-4-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Benzylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features, biological activities, and safety profiles of (6-Benzylpyrimidin-4-yl)methanamine and related compounds:

Compound Name Molecular Formula Core Structure Substituents Reported Activity/Use Safety/Handling
This compound C12H13N3 Pyrimidine Benzyl (C6), Methanamine (C4) Not explicitly reported Not specified
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine C14H12ClN3 Benzimidazole 4-chlorophenyl, Methanamine Inhibits wheat germination (Triticum spp.) No safety data provided
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine C13H18N2 Tetrahydropyridine Benzyl Laboratory research only; not for drug use Restricted to lab use; avoid exposure
(6-Bromo-4-methylpyridin-3-yl)methanamine C7H9BrN2 Pyridine Bromo (C6), Methyl (C4) Structural data available No safety data provided

Key Findings from Comparative Studies

Core Heterocycle Impact
  • Pyrimidine vs. Benzimidazole/Pyridine : Pyrimidine (as in the target compound) is a six-membered ring with two nitrogen atoms at positions 1 and 3, making it more electron-deficient than benzimidazole (fused benzene-imidazole) or pyridine (one nitrogen). This electron deficiency may enhance binding to enzymes or receptors requiring π-π stacking or charge transfer interactions.
Substituent Effects
  • Benzyl Group : Present in both the target compound and the tetrahydropyridine analog, this group increases lipophilicity, which may enhance tissue penetration but could also raise toxicity concerns .
  • Halogenated Substituents : The 4-chlorophenyl and 6-bromo groups in analogs ( and ) introduce steric and electronic effects. Chlorine’s electron-withdrawing nature may enhance binding affinity in biological systems, as seen in wheat germination inhibition .

Research Implications and Gaps

  • Structural Predictions : Computational modeling (e.g., collision cross-section analysis, as in ) could predict the target compound’s physicochemical properties, such as solubility and reactivity, based on its pyrimidine core and substituents.

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